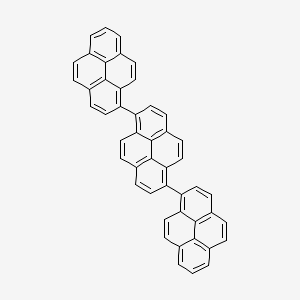
2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-: is an organic compound belonging to the furanone family This compound is characterized by a furanone ring substituted with a 3-butenyloxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- typically involves the reaction of 3-methyl-2(5H)-furanone with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride to generate the alkoxide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or other therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other advanced materials .
作用機序
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s furanone ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
類似化合物との比較
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: This compound has a similar but distinct structure, with a methoxy group instead of a methyl group.
4-(3-Butenyloxy)benzoic Acid: Another related compound with a benzoic acid moiety instead of a furanone ring.
Uniqueness: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is unique due to its specific substitution pattern on the furanone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
特性
CAS番号 |
828916-58-1 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
3-but-3-enoxy-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-12-9(10)7(8)2/h3H,1,4-6H2,2H3 |
InChIキー |
OXXSLNITOTUVQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(COC1=O)OCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
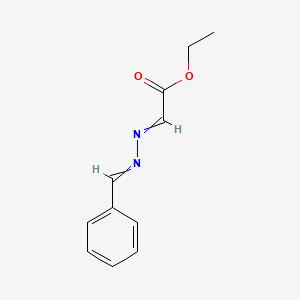

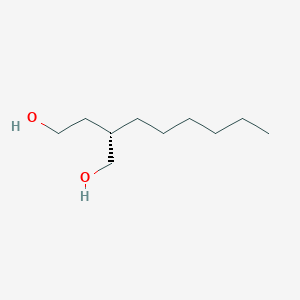
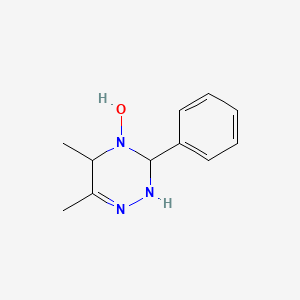
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)
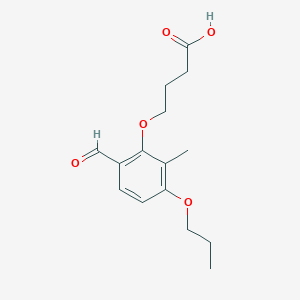
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
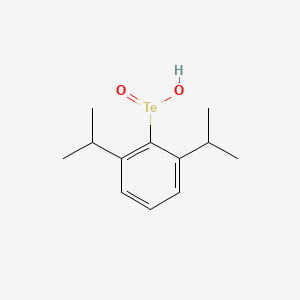
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

